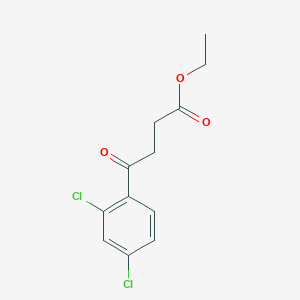

4'-Chloro-3-(1,3-dioxolan-2-YL)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

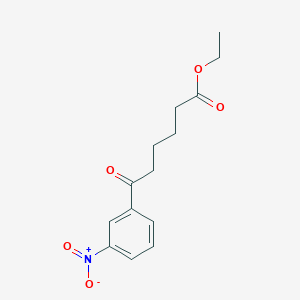

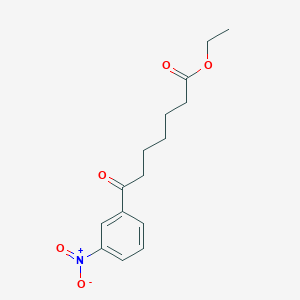

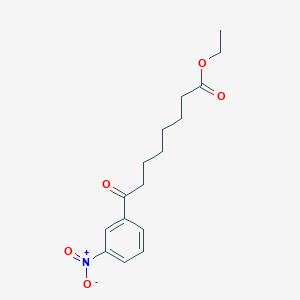

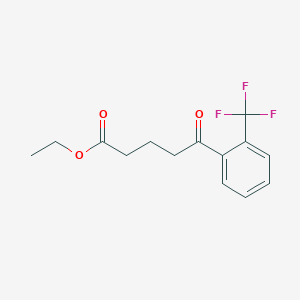

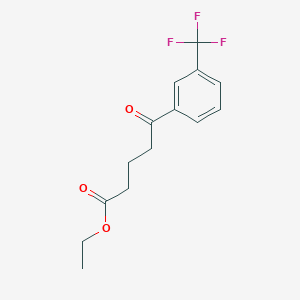

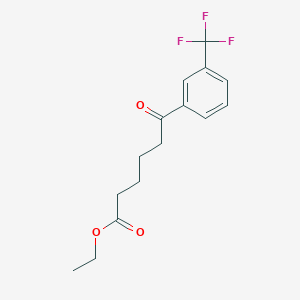

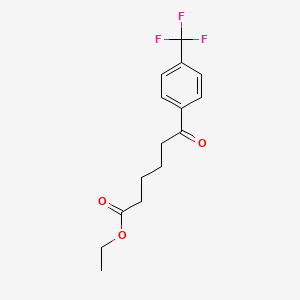

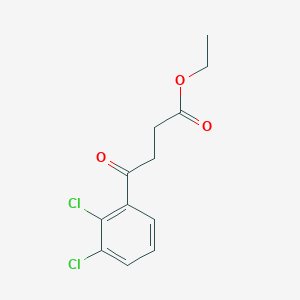

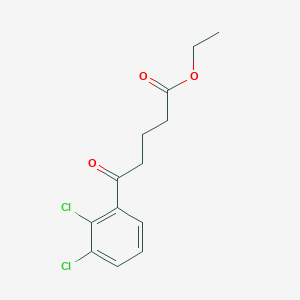

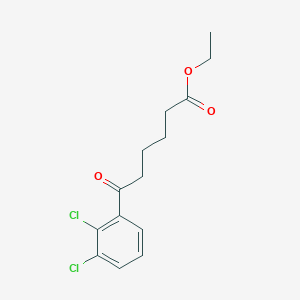

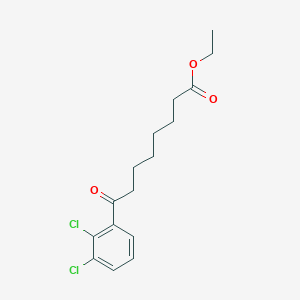

“4’-Chloro-3-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H13ClO3 . It has a molecular weight of 288.73 . The compound appears as a very light yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 .Physical And Chemical Properties Analysis

The compound is a very light yellow solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Chemical Synthesis and Applications

4'-Chloro-3-(1,3-dioxolan-2-YL)benzophenone and its derivatives have been extensively studied for their applications in chemical synthesis. For instance, Lukács, Porcs-Makkay, and Simig (2004) explored the lithiation of 2‐Aryl‐2‐(chloroaryl)‐1,3‐dioxolanes, using butyllithium in THF, to create ortho-functionalized benzophenone derivatives, highlighting the potential of these compounds in synthesizing complex organic structures (Lukács, Porcs-Makkay, & Simig, 2004). Similarly, Talismanov and Popkov (2007) demonstrated that ketalization of benzophenones could yield compounds with significant fungicidal activities (Talismanov & Popkov, 2007).

Photopolymerization and Material Science

In the field of material science, particularly in photopolymerization, benzophenone derivatives have shown considerable promise. For example, Wang Kemin et al. (2011) synthesized a novel photoinitiator for free radical polymerization, Benzophenone-di-1,3-dioxane (BP-DDO), demonstrating its efficiency in initiating the polymerization of acrylates and methacrylates (Wang Kemin et al., 2011).

Environmental Impact and Degradation

Research has also focused on the environmental impact and degradation pathways of benzophenone derivatives. Liu et al. (2016) investigated the transformation pathways and toxicity variation of 4-hydroxyl benzophenone in the chlorination disinfection process, providing insights into the environmental behavior of these compounds (Liu et al., 2016). Additionally, Guo et al. (2016) studied the degradation of Benzophenone-3 in aqueous solution, revealing the kinetics and intermediates involved in its ozonation process (Guo et al., 2016).

properties

IUPAC Name |

(4-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLMRXZISYGKBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645060 |

Source

|

| Record name | (4-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

741707-93-7 |

Source

|

| Record name | (4-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.